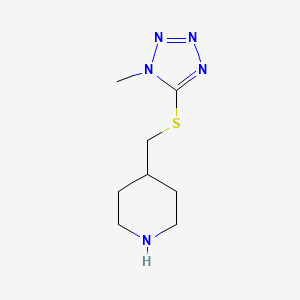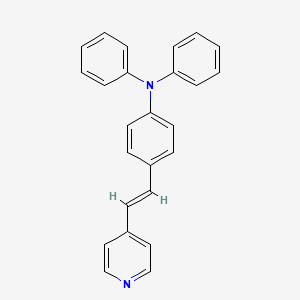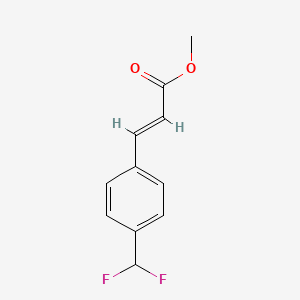
3-Methoxy-7-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Methoxy-7-(trifluoromethyl)quinoline often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts, high temperatures, and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogenating agents or organometallic reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups .
Applications De Recherche Scientifique
3-Methoxy-7-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, antineoplastic, and antiviral agent.
Industry: Used in the development of new materials, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methoxy-7-(trifluoromethyl)quinoline include other fluorinated quinolines, such as:
- 3-Fluoroquinoline
- 7-Fluoroquinoline
- 3,5-Difluoroquinoline
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the methoxy and trifluoromethyl groups. These functional groups confer unique chemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
3-methoxy-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-9-4-7-2-3-8(11(12,13)14)5-10(7)15-6-9/h2-6H,1H3 |
Clé InChI |
HVQMIPLEAYMVJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C2C=C(C=CC2=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


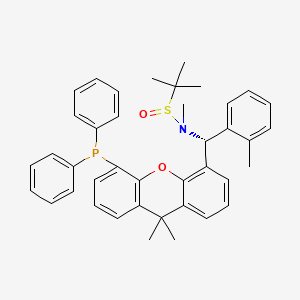


![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
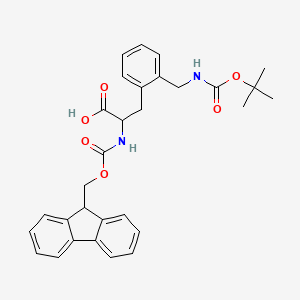
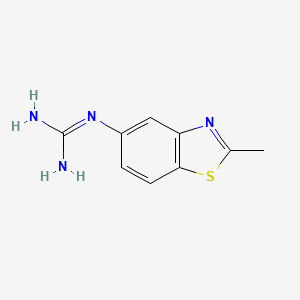

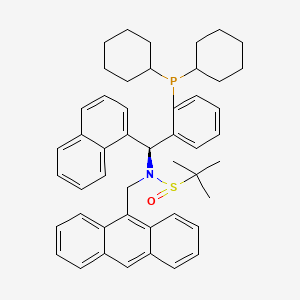
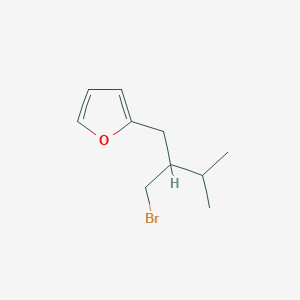
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)
